Tetraethylene glycol di(2-ethylhexanoate)
Description
Contextualization within Diester Chemistry
Tetraethylene glycol di(2-ethylhexanoate) is a member of the diester class of organic compounds, which are characterized by the presence of two ester functional groups. smolecule.com Diesters are typically formed through the reaction of a dicarboxylic acid with a monofunctional alcohol or, as in this case, a diol (a molecule with two hydroxyl groups) with a monofunctional carboxylic acid. researchgate.net The synthesis of Tetraethylene glycol di(2-ethylhexanoate) is a direct application of Fischer esterification, where tetraethylene glycol reacts with 2-ethylhexanoic acid, commonly in the presence of an acid catalyst like p-toluenesulfonic acid, to form the diester and water as a byproduct. smolecule.com The removal of water during the reaction is crucial to drive the equilibrium towards the formation of the final product. smolecule.com
The chemical behavior of Tetraethylene glycol di(2-ethylhexanoate) is typical of esters. It is susceptible to hydrolysis, a reaction where water cleaves the ester bonds to regenerate the parent alcohol (tetraethylene glycol) and carboxylic acid (2-ethylhexanoic acid). smolecule.com It can also undergo transesterification, reacting with other alcohols to form new esters. smolecule.com
The structure of this compound places it within the sub-category of long-chain diesters, which are of significant interest in lubricant and polymer research. rsc.orgjproeng.com Its specific architecture, combining a polar polyether core with nonpolar, branched aliphatic chains, results in a molecule with distinct physical and chemical properties compared to other diesters. For instance, its higher molecular weight and longer glycol chain compared to analogous diesters like Triethylene Glycol Di(2-ethylhexanoate) contribute to lower volatility and different performance characteristics in high-temperature applications. smolecule.com
| Compound | Glycol Unit | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| Tetraethylene Glycol Di(2-ethylhexanoate) | Tetraethylene Glycol | C24H46O7 | 446.625 | Longer ethylene (B1197577) glycol chain (4 units) |
| Triethylene Glycol Di(2-ethylhexanoate) | Triethylene Glycol | C22H42O6 nist.gov | 402.57 chemicalbook.com | Shorter glycol chain (3 units) |
Overview of Scholarly Significance and Research Trajectories
The scholarly significance of Tetraethylene glycol di(2-ethylhexanoate) is predominantly concentrated in the field of material science, where it is investigated as a plasticizer for polymers. smolecule.com Plasticizers are additives that increase the flexibility, workability, and durability of materials. ontosight.ai Research trajectories focus on understanding the mechanisms by which it modifies polymer properties and its effectiveness in various polymer systems, most notably polyvinyl chloride (PVC). smolecule.com
Detailed research findings reveal that the incorporation of Tetraethylene glycol di(2-ethylhexanoate) into polymer matrices significantly alters their physical properties. Studies have demonstrated its ability to enhance the flexibility and flame retardancy of PVC formulations. smolecule.com The primary research areas include:
Glass Transition Modulation: A key area of investigation is the compound's effect on the glass transition temperature (Tg) of polymers. According to free volume theory, plasticizers function by increasing the free volume between polymer chains, which enhances segmental motion. smolecule.com Molecular dynamics simulations have shown that Tetraethylene glycol di(2-ethylhexanoate) is highly efficient in this regard. Its flexible ethylene glycol segments and bulky 2-ethylhexanoate (B8288628) groups create additional voids, leading to significant depressions in Tg. smolecule.com
Intermolecular Interaction Studies: Research has delved into the molecular interactions between the plasticizer and polymer chains. Molecular dynamics simulations indicate that Tetraethylene glycol di(2-ethylhexanoate) disrupts the existing polymer-polymer hydrogen bonds with high efficiency. smolecule.com It achieves this by forming new, shorter-lived hydrogen bonds between the polymer and the plasticizer, effectively breaking down the rigid polymer network. smolecule.com
Phase Behavior in Polymer Blends: The thermodynamic and kinetic characteristics of phase separation in polymer systems plasticized with Tetraethylene glycol di(2-ethylhexanoate) are another active research topic. The compound can exhibit both upper and lower critical solution temperature behaviors, depending on the specific polymer, which influences the final properties and stability of the material. smolecule.com
Beyond its role as a plasticizer, the compound is also utilized in analytical chemistry. For example, it can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), making it a reference compound in method development for separating similar molecules. sielc.com
| Research Area | Focus | Key Findings |
| Polymer Plasticization | Modifying properties of polymers like PVC. | Enhances flexibility and flame retardancy. smolecule.com |
| Glass Transition | Lowering the glass transition temperature (Tg) of polymers. | Creates significant free volume, leading to a Tg depression of 3-5 K per weight percent of plasticizer. smolecule.com |
| Molecular Dynamics | Simulating interactions at the molecular level. | Disrupts 60-80% of polymer-polymer hydrogen bonds by forming new polymer-plasticizer interactions. smolecule.com |
| Phase Separation | Understanding thermodynamic behavior in polymer blends. | Exhibits complex phase transitions, including both upper and lower critical solution temperatures. smolecule.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O7/c1-5-9-11-21(7-3)23(25)30-19-17-28-15-13-27-14-16-29-18-20-31-24(26)22(8-4)12-10-6-2/h21-22H,5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHPTPQZVBYHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCCOCCOCCOCCOC(=O)C(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027797 | |
| Record name | Tetraethylene glycol di(2-ethylhexanoate) | |
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Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |
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| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl)) ester | |
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Vapor Pressure |
0.00000023 [mmHg] | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl)) ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
18268-70-7 | |
| Record name | 1,1′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] bis(2-ethylhexanoate) | |
| Source | CAS Common Chemistry | |
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| Record name | PEG-4 diethylhexanoate | |
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| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |
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| Record name | Tetraethylene glycol di(2-ethylhexanoate) | |
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| Record name | 3,6,9-trioxaundecamethylene bis(2-ethylhexanoate) | |
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Synthetic Methodologies and Reaction Kinetics
Esterification Pathways and Optimization
The principal route for synthesizing Tetraethylene Glycol Di(2-ethylhexanoate) is the esterification of tetraethylene glycol with two equivalents of 2-ethylhexanoic acid. This reaction is a reversible equilibrium process where water is formed as a byproduct. To drive the reaction toward the formation of the diester product, the continuous removal of water is essential. smolecule.com
The direct esterification process involves heating a mixture of tetraethylene glycol and 2-ethylhexanoic acid, often with an excess of the carboxylic acid to shift the equilibrium. google.com The reaction proceeds by the nucleophilic attack of the alcohol's oxygen on the carboxylic acid's carbonyl carbon. The general steps for this synthesis method include mixing the reactants, heating the mixture to facilitate the reaction, continuously removing the water byproduct to drive the reaction to completion, and finally, purifying the resulting product, typically through distillation. smolecule.com In some cases, the reaction can be performed at high temperatures, such as 225°C, under slightly reduced pressure, where the excess carboxylic acid can also function as a catalyst. google.com
To enhance the reaction rate and allow for milder conditions, various catalysts are employed. The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and the quality of the final product.
Brønsted acids are common catalysts for this type of esterification. They function by protonating the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the glycol. smolecule.com A frequently used acid catalyst is p-toluenesulfonic acid (PTSA). Research on a closely related compound, triethylene glycol di(2-ethylhexanoate), shows that using PTSA can achieve high yields. For instance, a yield of 96.3% was obtained when the reaction was conducted at 138°C for 6 hours. google.com However, a significant drawback of strong Brønsted acids is the promotion of side reactions, such as dehydration, which can lead to the formation of dark-colored byproducts, necessitating further purification steps. smolecule.comgoogle.com Other acid catalysts like sulfuric acid are also used. smolecule.com
To overcome the issues associated with strong acid catalysts, metal-organic catalysts have been investigated. These catalysts often offer higher selectivity and produce a cleaner product. Tin(II) 2-ethylhexanoate (B8288628) has been identified as an effective catalyst for esterification, noted for enhancing reaction efficiency and reducing the formation of side-products, such as residual ethylene (B1197577) or diethylene glycols.
Titanium-based catalysts, such as titanium(IV) isopropoxide (tetraisopropyl orthotitanate), are also highly effective for producing glycol esters. google.comchemicalbook.com In the synthesis of the analogous triethylene glycol di-2-ethylhexanoate, using tetraisopropyl orthotitanate resulted in a product yield of at least 97%. chemicalbook.com These catalysts are typically used in small concentrations and can lead to products with better color properties compared to those produced with traditional acid catalysts. chemicalbook.com
The optimization of the reaction environment is critical for maximizing the yield and purity of Tetraethylene Glycol Di(2-ethylhexanoate). Key parameters include temperature, pressure, reactant molar ratio, and catalyst concentration.
For instance, in a titanium-catalyzed synthesis of the similar triethylene glycol ester, the reaction was initiated by heating the reactants to 220°C. chemicalbook.com The pressure was systematically reduced during the reaction, starting from 600 hPa and gradually decreasing to 300 hPa, to effectively remove the water of reaction and drive the process to completion. chemicalbook.com The course of the reaction can be monitored by measuring the amount of water removed and by analyzing samples using gas chromatography. chemicalbook.com The table below summarizes and compares conditions from different catalytic systems used in glycol ester synthesis.
| Parameter | Acid Catalysis (PTSA) google.com | Metal-Organic Catalysis (Titanium(IV) Isopropoxide) chemicalbook.com |
|---|---|---|
| Reactants | Triethylene Glycol, Methyl-2-ethylhexanoate | Triethylene Glycol, 2-Ethylhexanoic Acid |
| Catalyst | p-Toluenesulfonic acid (PTSA) | Tetraisopropyl orthotitanate |
| Catalyst Conc. | 5 mol % | 0.045 mol % |
| Temperature | 138°C | 220°C |
| Pressure | Atmospheric | Reduced (600 hPa down to 300 hPa) |
| Time | 6 hours | 8 hours |
| Yield | 96.3 wt % | >97 wt % |
| Notes | Resulting solution was dark brown. | Excess acid removed by distillation post-reaction. |
The primary byproduct of the esterification reaction is water. smolecule.com Its efficient removal is the main control mechanism to ensure a high yield of the desired diester. This is typically achieved by using a water separator (such as a Dean-Stark apparatus) and often applying a vacuum to lower the boiling point of the mixture. chemicalbook.com
Other potential byproducts and impurities include:
Monoesters : Incomplete reaction can lead to the presence of tetraethylene glycol mono(2-ethylhexanoate). Driving the reaction to completion with appropriate catalysts and removal of water minimizes the concentration of this intermediate.
Colored Impurities : As noted, strong acid catalysts can cause side reactions that form colored impurities. smolecule.comgoogle.com The use of metal-organic catalysts or non-catalytic high-temperature processes can mitigate this issue. google.comchemicalbook.com The addition of activated carbon during the reaction can also help to improve the color of the final product. google.comchemicalbook.com
Excess Reactants : If an excess of 2-ethylhexanoic acid is used to shift the equilibrium, it must be removed from the final product. This is typically accomplished through vacuum distillation after the reaction is complete. chemicalbook.com
Glycol Impurities : The purity of the starting tetraethylene glycol is crucial. The use of specific catalysts, like tin 2-ethylhexanoate, can help minimize impurities such as ethylene and diethylene glycols in the final product.
Final purification of the crude ester is essential to meet quality specifications, involving steps like distillation to remove excess acid and filtration to remove catalyst residues. smolecule.comchemicalbook.com
Polymeric Material Science and Application Research
Performance as a Polymer Plasticizer
Tetraethylene glycol di(2-ethylhexanoate) is a chemical compound utilized primarily as a plasticizer to enhance the physical properties of polymers. ontosight.ai Plasticizers are additives that increase the flexibility, workability, and durability of a material. ijiert.org The incorporation of Tetraethylene glycol di(2-ethylhexanoate) into a polymer matrix disrupts intermolecular forces, which lowers the glass transition temperature (Tg) and transitions the material from a rigid, brittle state to a more flexible and pliable one. ijiert.org
Investigations into Plasticizer Compatibility with Polymer Matrices
The efficacy of a plasticizer is highly dependent on its compatibility with the polymer matrix. Tetraethylene glycol di(2-ethylhexanoate) is noted for its excellent compatibility with a variety of polymers. smolecule.com This compatibility ensures a stable and homogenous mixture, preventing issues such as plasticizer migration or "bleeding" to the surface of the final product. Research has shown its particular suitability and compatible admixture with polymers like polyvinyl butyral (PVB). google.comepo.org Its chemical structure, a diester of tetraethylene glycol and 2-ethylhexanoic acid, contributes to its low viscosity and effective integration within polymer chains. smolecule.com
Efficacy Studies in Enhancing Polymer Flexibility and Processability
A primary function of Tetraethylene glycol di(2-ethylhexanoate) is to improve the flexibility and processability of polymers. ontosight.aismolecule.com Its addition to polymer formulations effectively increases the free volume between polymer chains, allowing them to move more easily and enhancing the material's elasticity. ijiert.org The compound's low viscosity is a valuable characteristic that aids in the manufacturing process, making materials like Polyvinyl Chloride (PVC) easier to work with. smolecule.com Studies have demonstrated that its use leads to a significant increase in the flexibility of the final products.
Research on Thermal Stability Augmentation in Polymer Formulations
Beyond improving flexibility, Tetraethylene glycol di(2-ethylhexanoate) has been shown to augment the thermal stability of polymer formulations. The incorporation of this plasticizer can help maintain the material's integrity at higher temperatures. Research indicates that PVC formulations containing this plasticizer exhibit higher thermal stability compared to their unplasticized counterparts.
Specific Polymer System Applications
Polyvinyl Chloride (PVC) Formulations
Polyvinyl Chloride (PVC) in its pure form is a rigid and brittle material. ijiert.org Tetraethylene glycol di(2-ethylhexanoate) is predominantly used as a plasticizer in PVC formulations to transform it into a flexible and versatile material suitable for a wide range of applications. ontosight.ai
The addition of plasticizers significantly alters the mechanical properties of PVC. Generally, incorporating a plasticizer like Tetraethylene glycol di(2-ethylhexanoate) leads to a decrease in tensile strength and an increase in elongation at break. diva-portal.orgresearchgate.netnih.gov This trade-off results in a more flexible and less brittle material. Research has shown that blends containing this plasticizer can exhibit better mechanical properties compared to those with traditional plasticizers like dioctyl phthalate (B1215562) (DOP).
The following table illustrates the general effects of adding Tetraethylene glycol di(2-ethylhexanoate) to PVC formulations.
| Property | PVC without Tetraethylene Glycol Di(2-ethylhexanoate) | PVC with Tetraethylene Glycol Di(2-ethylhexanoate) |
|---|---|---|
| Flexibility | Moderate | High |
| Thermal Stability | Moderate | High |
Data derived from qualitative comparisons in research literature.
Studies on plasticized PVC compounds provide quantitative data on these changes. For example, the addition of plasticizers to a base PVC polymer can drastically alter its stress-strain characteristics.
| Property | Base PVC Polymer | Plasticized PVC Compound (Example) |
|---|---|---|
| Tensile Strength (Kg/cm²) | 460 | 120.33 |
| Elongation at Break (%) | 56 | 351.33 |
This table presents exemplary data showing the typical impact of plasticizers on PVC mechanical properties. researchgate.net
Studies on Flame Retardancy in PVC
Research in the field of flame-retardant PVC focuses on counteracting the combustible nature of plasticizers through the incorporation of specialized additives. Common strategies include the use of phosphate (B84403) esters, which can function as both plasticizers and flame retardants, or the addition of compounds like chlorinated paraffins, antimony trioxide, and metal hydroxides (e.g., aluminum trihydroxide). These additives work through various mechanisms in either the gas or solid phase during combustion to inhibit flame spread and suppress smoke formation. Currently, specific studies focusing solely on the flame retardancy characteristics of PVC plasticized with Tetraethylene glycol di(2-ethylhexanoate) are not prominent in publicly accessible research. The general understanding is that, like other standard ester plasticizers, its presence would necessitate the inclusion of a dedicated flame-retardant system to meet stringent fire safety standards required in applications such as wire insulation, cables, and construction materials.
Comparative Analyses with Alternative Plasticizers in PVC
Tetraethylene glycol di(2-ethylhexanoate) belongs to the glycol ester class of plasticizers, which are known for offering good low-temperature flexibility and compatibility with PVC. While direct, comprehensive comparative studies detailing the performance of Tetraethylene glycol di(2-ethylhexanoate) against industry-standard plasticizers like Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), or Di(2-ethylhexyl) terephthalate (B1205515) (DOTP) in PVC are limited, comparisons can be drawn based on the properties of similar molecules.
For instance, the closely related compound Triethylene Glycol Bis(2-Ethylhexanoate) (TEG-EH) is noted for its low volatility and low viscosity, which can improve processing characteristics in PVC plastisols. icrc.ac.ir It is often blended with primary plasticizers like DOTP to optimize performance. icrc.ac.ir Glycol esters, in general, are evaluated based on several key performance indicators:
Plasticizing Efficiency: Their ability to soften PVC, often measured by the reduction in Shore hardness.
Low-Temperature Performance: The capacity to maintain flexibility at cold temperatures, measured by the cold-crack or brittle point.
Volatility: The tendency to evaporate from the PVC matrix at elevated temperatures, which affects long-term durability.
Migration Resistance: The resistance to moving out of the PVC and into adjacent materials upon contact.
Novel plasticizers, including various bio-based esters and polymeric plasticizers, are continuously being developed and compared against conventional options like phthalates and terephthalates. mdpi.comnih.gov These studies often focus on achieving comparable mechanical properties while offering improvements in migration resistance, thermal stability, or toxicological profiles. mdpi.comnih.gov A thorough comparative analysis for Tetraethylene glycol di(2-ethylhexanoate) would require specific testing to benchmark its performance in these critical areas against other commercial alternatives.
Polyvinyl Butyral (PVB) Systems
Research on Optical and Performance Characteristics in PVB Films
Tetraethylene glycol di(2-ethylhexanoate), commercially known as 4GO, has been identified as a particularly suitable plasticizer for Polyvinyl Butyral (PVB), a resin widely used as an interlayer in laminated safety glass for automotive and architectural applications. google.com In these uses, exceptional optical clarity is a critical performance requirement. Research and patent literature indicates that PVB films plasticized with glycol esters exhibit excellent transparency and low haze, which are essential for unobstructed vision through windshields and windows. icrc.ac.ir
Performance studies have shown that 4GO is highly compatible with PVB resins across a wide range of hydroxyl contents (from 15% to 30%). google.com This compatibility ensures a stable, homogenous film without plasticizer exudation, which could compromise both optical and mechanical properties over time. Research has also compared its performance to other established plasticizers, such as Triethyleneglycol di-2-ethylbutyrate (3GH), demonstrating its efficacy in creating robust PVB sheeting. google.com
UV Resistance and Low-Temperature Performance Evaluations in PVB
PVB itself exhibits good intrinsic stability against ultraviolet (UV) radiation, a crucial property for its use in outdoor applications like laminated glass. mdpi.com The role of the plasticizer is to maintain the flexibility and integrity of the film without contributing to UV-induced degradation, such as yellowing or embrittlement. While specific quantitative UV-aging studies on PVB containing solely Tetraethylene glycol di(2-ethylhexanoate) are not detailed in the reviewed literature, its use in automotive windshields suggests it contributes to a system that meets demanding weathering and light stability standards. mdpi.comccp.com.tw
Low-temperature performance is another critical factor for PVB interlayers, as they must resist impact and prevent glass shattering in cold climates. google.com Plasticizers play a direct role in lowering the glass transition temperature (Tg) of the PVB, thereby improving its flexibility and energy-absorbing capabilities at sub-zero temperatures. Glycol ester plasticizers are generally selected for their ability to impart good low-temperature properties. researchgate.net While specific data points for Tetraethylene glycol di(2-ethylhexanoate) are not provided, its successful application in safety glass implies that it provides the necessary low-temperature resilience to pass standardized impact tests. google.com
Balancing Mechanical Strength and Elasticity in PVB Applications
The function of a plasticizer in PVB is to achieve a precise balance between mechanical strength (stiffness, tensile strength) and elasticity (flexibility, elongation). The interlayer must be soft enough to absorb impact energy but strong enough to adhere to the glass and prevent penetration. Research has demonstrated that Tetraethylene glycol di(2-ethylhexanoate) (4GO) provides an excellent balance of these properties. google.com
In a comparative study, PVB sheeting plasticized with 4GO was evaluated against a similar formulation using Triethyleneglycol di-2-ethylbutyrate (3GH). google.com The results showed that the 4GO formulation exhibited a comparable tensile strength while providing a higher 5% Secant Modulus, indicating greater stiffness. google.com This balance is crucial for ensuring the dimensional stability of the PVB sheet during handling and lamination. google.com
Below is a data table summarizing the mechanical properties from the comparative study. google.com
| Property | Unit | PVB with 4GO | PVB with 3GH |
| Plasticizer Concentration | phr | 43.3 | 44.0 |
| Tensile Strength | MPa | 26.8 | 27.1 |
| 5% Secant Modulus | MPa | 5.1 | 4.3 |
| Creep | % | 49.0 | 38.9 |
Blend Systems with Advanced Polymers (e.g., Polyvinylidene Fluoride for Electrolytes)
In the field of advanced energy storage, there is significant research into solid and gel polymer electrolytes for safer, more flexible lithium-ion batteries. Poly(vinylidene fluoride) (PVDF) and its copolymers are often used as the polymer host in these systems due to their excellent electrochemical stability, mechanical strength, and film-forming ability. challengingglass.com However, the high crystallinity of PVDF can impede ion transport.
To enhance ionic conductivity, one common strategy is to blend PVDF with an amorphous, ion-solvating polymer or a low molecular weight liquid plasticizer. researchgate.netresearchgate.net Molecules containing ethylene (B1197577) glycol units are particularly effective for this purpose, as the ether oxygens can coordinate with lithium ions and facilitate their movement.
While specific studies on blends of PVDF with Tetraethylene glycol di(2-ethylhexanoate) for electrolyte applications were not identified, the chemical structure of this compound makes it a conceptually viable candidate. As an oligoethylene glycol derivative, it could serve a dual function in a PVDF matrix:
Plasticizing Effect: By integrating into the amorphous regions of the PVDF, it would increase the flexibility of the polymer chains and expand the amorphous phase, creating more pathways for ion transport.
Ion-Conduction Medium: The ether linkages within the tetraethylene glycol backbone could actively participate in the lithium-ion conduction mechanism, similar to poly(ethylene glycol) (PEG).
Research on PVDF blended with various PEGs and other liquid plasticizers like ethylene carbonate (EC) and propylene (B89431) carbonate (PC) has shown significant improvements in ionic conductivity. researchgate.net It is plausible that Tetraethylene glycol di(2-ethylhexanoate) could offer a balance of properties, including low volatility and electrochemical stability, making it a subject for future investigation in this area.
Structure-Property Relationships in Plasticizer Functionality
The efficacy of a plasticizer, a substance incorporated into a polymer matrix to enhance its flexibility, workability, and durability, is intrinsically linked to its molecular structure. For diester plasticizers like Tetraethylene glycol di(2-ethylhexanoate), the architecture of the molecule—specifically the length of its core polyether chain and the nature of its aliphatic side chains—plays a determinant role in its performance characteristics. Understanding these structure-property relationships is crucial for tailoring plasticizers to specific polymer systems and end-use applications.
The length of the central ethylene glycol chain in a plasticizer molecule is a critical factor that governs several key performance metrics, including low-temperature flexibility, viscosity, and compatibility with the host polymer. In the case of glycol ester plasticizers, this relationship can be systematically observed by comparing molecules with identical ester side chains but varying numbers of ethylene glycol repeating units.
A direct comparison between Tetraethylene glycol di(2-ethylhexanoate) (TEG-EH) and its shorter-chain analog, Triethylene glycol di(2-ethylhexanoate), reveals a clear performance trade-off. The longer tetraethylene glycol backbone of TEG-EH imparts superior molecular flexibility, which translates to better low-temperature performance in the plasticized polymer. Conversely, the shorter glycol chain in the triethylene glycol derivative results in a lower molecular weight, which in turn reduces viscosity and can enhance compatibility with polar polymers such as polyvinyl chloride (PVC). However, this comes at the cost of inferior performance at low temperatures.
The higher molecular weight associated with a longer glycol chain generally leads to reduced volatility and improved permanence of the plasticizer within the polymer matrix. This is a significant advantage in applications where the long-term stability of the material's properties is paramount. The relationship between the number of glycol units and these key properties is a fundamental consideration in the selection of a plasticizer for a given application.
| Property | Triethylene Glycol Derivative | Tetraethylene Glycol di(2-ethylhexanoate) | Effect of Increased Chain Length |
|---|---|---|---|
| Molecular Weight | Lower (approx. 402.57 g/mol) | Higher (approx. 446.62 g/mol) | Increases |
| Low-Temperature Flexibility | Inferior | Superior | Improves |
| Viscosity | Lower | Higher | Increases |
| Compatibility (with polar polymers) | Enhanced | Potentially Reduced | May Decrease |
| Volatility | Higher | Lower smolecule.com | Decreases |
Research has shown that plasticizers with branched chains are generally more effective at increasing the free volume within a polymer matrix compared to their linear counterparts. nih.gov This increase in free volume facilitates the movement of polymer chains, leading to enhanced flexibility and a lower glass transition temperature (Tg), which is a measure of a material's transition from a rigid to a more rubbery state. nih.govacs.org The branching in the 2-ethylhexanoate (B8288628) group provides a three-dimensional structure that is more efficient at separating and lubricating polymer chains.
One of the most significant benefits of these branched side chains is the reduction in volatility. The branched structure increases the steric hindrance between plasticizer molecules, which in turn reduces their tendency to escape from the polymer matrix, especially at elevated temperatures. This leads to greater permanence and a longer service life for the plasticized product. Furthermore, branching in the ester groups has been shown to enhance the thermal stability of the plasticizer. While linear esters may offer reduced steric hindrance, which can sometimes improve compatibility with non-polar polymers, the branching in 2-ethylhexanoate provides a crucial balance of properties for many applications.
| Property | Linear Side Chains (e.g., Diheptanoate) | Branched Side Chains (2-Ethylhexanoate) | Effect of Branching |
|---|---|---|---|
| Volatility | Higher | Lower | Decreases |
| Thermal Stability | Lower | Enhanced | Increases |
| Plasticizing Efficiency | Generally Lower | Generally Higher nih.govacs.org | Improves |
| Creation of Free Volume | Less Effective | More Effective nih.gov | Increases |
| Mechanical Properties (Strain at Break) | Potentially Lower | Potentially Improved nih.gov | May Improve |
Lubricant Technology and Rheological Research
Formulation Development as a Synthetic Lubricant Component
Tetraethylene glycol di(2-ethylhexanoate) has been investigated as a component in synthetic lubricant formulations, particularly for applications requiring stable performance across a range of temperatures. Research has focused on its viscosity-volatility properties, which are critical for lubricants operating under demanding conditions.
Early studies on synthetic lubricants identified the viscosity and vapor pressure of various ester compounds to determine their suitability for high and low-temperature applications. dtic.mil In a comparative analysis, tetraethylene glycol di(2-ethylhexanoate) was evaluated alongside other glycol diesters. The data revealed its characteristic viscosity at both high and low temperatures, as well as its vapor pressure at elevated temperatures. dtic.mil These properties are fundamental in formulating lubricants that can maintain effective lubrication without excessive evaporation or thickening. dtic.mil
Table 1: Viscosity and Volatility Properties of Glycol Diesters
| Compound | Viscosity (cs) at 210°F | Viscosity (cs) at -40°F | Vapor Pressure (mm) at 400°F |
| Tetraethylene glycol di(2-ethylhexanoate) | 2.81 | 30,980 | 1.3 |
| Di-C8 Oxo adipate | 2.79 | Not specified | 2.9 |
| Tripropylene glycol di-n-octanoate | 2.76 | 7,000 | 1.75 |
This table is based on data from a 1953 technical report on synthetic lubricants. dtic.mil
The data indicates that while having a slightly higher viscosity at high temperatures compared to some other diesters, its low-temperature viscosity is significantly higher. dtic.mil This suggests that while it may provide a stable lubricating film at high temperatures, its performance in extreme cold could be a limiting factor in certain applications. dtic.mil The low vapor pressure is advantageous, indicating lower volatility and lubricant loss at high operating temperatures. dtic.mil
Investigations into Rheological Property Modification in Lubricant Systems
The rheological behavior of a lubricant, which describes how it flows in response to applied forces, is a critical performance parameter. The inclusion of synthetic esters like tetraethylene glycol di(2-ethylhexanoate) can modify the rheological properties of a lubricant formulation. However, specific research detailing the quantitative effects of this particular compound on the rheological profile of lubricant systems is not extensively available in the public domain.
General research into the rheology of lubricants with polymeric additives shows that the addition of such molecules can lead to non-Newtonian behaviors, such as shear-thinning, where viscosity decreases with increasing shear rate. mit.edu While tetraethylene glycol di(2-ethylhexanoate) is not a high molecular weight polymer, its molecular structure can influence the intermolecular interactions within the lubricant, thereby affecting its flow characteristics under different shear conditions.
Further research is required to fully characterize the impact of tetraethylene glycol di(2-ethylhexanoate) on the rheological properties of various base oils. Such studies would typically involve measuring shear stress and viscosity over a range of shear rates and temperatures. This data would be invaluable for formulators looking to fine-tune the rheological profile of their lubricants for specific applications, such as in hydraulic systems or gearboxes, where the lubricant is subjected to varying degrees of shear.
Research on Viscosity Index Enhancement in Ester-Based Lubricants
The viscosity index (VI) is a dimensionless number that quantifies the effect of temperature changes on a lubricant's viscosity. A higher VI indicates a smaller change in viscosity with temperature, which is a desirable characteristic for lubricants operating over a wide temperature range. Synthetic esters are often used in lubricant formulations to improve the VI of the final product.
While there is a general understanding that esters can improve the viscosity index of lubricants, specific data on the performance of tetraethylene glycol di(2-ethylhexanoate) as a VI enhancer in ester-based lubricants is limited in publicly available literature. A patent for viscosity index improvers mentions a complex ester formed by reacting one mole of sebacic acid with two moles of tetraethylene glycol and two moles of 2-ethylhexanoic acid, suggesting its use in creating molecules with desirable viscosity-temperature characteristics.
Research on other branched dicarboxylate esters has shown that molecules with long carbon chains and branching structures can yield high viscosity indices, in the range of 178 to 216. ukm.my This suggests that the branched structure of the 2-ethylhexanoate (B8288628) groups in tetraethylene glycol di(2-ethylhexanoate) could contribute positively to the viscosity index of a lubricant blend. However, without direct experimental data, the precise impact remains speculative.
To definitively assess its capabilities as a VI enhancer, studies would need to be conducted where tetraethylene glycol di(2-ethylhexanoate) is blended at various concentrations with different ester-based and mineral oil-based lubricants. The kinematic viscosities of these blends would then be measured at standard temperatures (typically 40°C and 100°C) to calculate the viscosity index according to ASTM D2270. Such research would provide valuable data for lubricant formulators seeking to develop products with superior viscosity-temperature stability.
Solvent Applications in Organic Synthesis and Chemical Processing
Evaluation as a Reaction Solvent in Organic Transformations
Research into the use of Tetraethylene glycol di(2-ethylhexanoate) as a reaction solvent is still in its early stages. However, the known applications of its parent compound, tetraethylene glycol, and other long-chain glycol ethers and esters provide a basis for evaluating its potential. These related compounds have been investigated as alternative solvents in various organic reactions, often demonstrating advantages such as improved reaction rates, enhanced selectivity, and easier product separation.
The investigation into polyethylene (B3416737) glycols (PEGs) and their derivatives as solvents for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, is particularly relevant. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The use of PEG-based solvents can facilitate catalyst recycling and product isolation. Given its structure, Tetraethylene glycol di(2-ethylhexanoate) could potentially serve a similar role, offering a high-boiling, non-volatile medium for such transformations. However, specific research data on the performance of Tetraethylene glycol di(2-ethylhexanoate) in these reactions is not yet widely available.
The ester groups in Tetraethylene glycol di(2-ethylhexanoate) can influence its solvent properties, potentially impacting reaction pathways and product yields. Further research is needed to fully characterize its behavior as a reaction solvent and to identify specific organic transformations where it may offer advantages over conventional solvents.
Role in Specialized Chemical Process Media
Beyond its potential as a straightforward reaction solvent, Tetraethylene glycol di(2-ethylhexanoate) is being considered for use in more specialized chemical process media.
One promising area is its use as a component in deep eutectic solvents (DESs) . DESs are mixtures of a hydrogen bond acceptor and a hydrogen bond donor, which form a eutectic with a melting point much lower than that of the individual components. The parent compound, tetraethylene glycol, has been successfully used as a hydrogen bond donor in the formation of DESs. researchgate.net These designer solvents are gaining attention as green alternatives to traditional ionic liquids and volatile organic compounds for various applications, including extractions and as reaction media. Research has shown that tetraethylene glycol-based DESs can be effective in dissolving unsaturated fatty acids, suggesting potential applications in biofuel production and food processing. researchgate.net
Another potential application is in liquid-liquid extraction processes . The parent compound, tetraethylene glycol, has been used in aqueous systems for the selective recovery of various compounds. wordpress.com The di(2-ethylhexanoate) derivative, with its increased hydrophobicity, could be suitable for the extraction of less polar organic molecules from aqueous streams. Its high boiling point and low water solubility would be advantageous in such applications, facilitating solvent recovery and minimizing cross-contamination.
The table below summarizes the potential applications of Tetraethylene glycol di(2-ethylhexanoate) in specialized chemical process media, based on the properties of its parent compound and similar molecules.
| Process Medium Application | Potential Role of Tetraethylene glycol di(2-ethylhexanoate) | Key Properties |
| Deep Eutectic Solvents (DESs) | Hydrogen Bond Donor | High boiling point, biodegradability, tunable properties |
| Liquid-Liquid Extraction | Extraction Solvent for Organic Compounds | High hydrophobicity, low water solubility, high boiling point |
Further research is required to fully explore and validate these potential applications and to establish the specific conditions under which Tetraethylene glycol di(2-ethylhexanoate) can be effectively utilized in these specialized process media.
Separation Science and Metal Ion Extraction Research
Application as a Bulk Liquid Membrane (BLM) Carrier
The use of organic compounds as carriers in bulk liquid membranes (BLMs) is a well-established technique for the selective transport of metal ions. In this process, a carrier molecule facilitates the movement of a specific ion from a source aqueous phase, through an organic liquid membrane, to a receiving aqueous phase. While polyethylene (B3416737) glycol derivatives are recognized for their potential in this area, specific studies detailing the application and performance of Tetraethylene glycol di(2-ethylhexanoate) as a BLM carrier are not readily found. The effectiveness of such a system would depend on factors like the stability of the carrier-ion complex, the solubility of the complex in the membrane phase, and the rate of ion release into the receiving phase.
Studies on Metal Cation Extraction Efficiency (e.g., Alkali Metal Ions)
Research into the metal cation extraction efficiency of related compounds, such as triethylene glycol bis(2-ethylhexanoate), has shown a transport trend for alkali metal ions in the order of Na⁺ > K⁺ > Li⁺. This suggests that the length of the glycol chain and the nature of the ester groups play a crucial role in the selectivity of ion extraction. However, without direct experimental studies on Tetraethylene glycol di(2-ethylhexanoate), it is not possible to provide a specific data table of its extraction efficiencies for different alkali metal ions. Such a table would require experimental data derived from controlled studies measuring the distribution of ions between the aqueous and organic phases under various conditions.
Research into Ionophore Selectivity and Pseudocyclic Cavity Interactions
The ability of polyethylene glycol derivatives to act as ionophores is attributed to their capacity to form a "pseudocyclic cavity." In this conformation, the ether oxygen atoms of the glycol chain can coordinate with a metal cation, mimicking the behavior of crown ethers. The size of this cavity and the electron-donating ability of the oxygen atoms determine the selectivity of the ionophore for specific cations.
Studies on analogous compounds like Tetraethyleneglycoldiacrylate have indicated a specificity for Na⁺, which fits snugly within the formed cavity. It is hypothesized that Tetraethylene glycol di(2-ethylhexanoate) would operate through a similar mechanism. The flexible nature of the tetraethylene glycol chain would allow it to wrap around a target cation, with the 2-ethylhexanoate (B8288628) groups influencing the solubility of the resulting complex in the organic membrane. The precise selectivity and the strength of these pseudocyclic cavity interactions for Tetraethylene glycol di(2-ethylhexanoate) would need to be confirmed through dedicated spectroscopic and transport studies.
Environmental Fate and Degradation Studies
Environmental Persistence and Distribution Investigations
The environmental persistence and distribution of a chemical are governed by its physical and chemical properties. For Tetraethylene glycol di(2-ethylhexanoate), these properties suggest a low potential for mobility and a tendency to associate with solid phases in the environment.
Research has raised concerns that Tetraethylene glycol di(2-ethylhexanoate) may persist in the environment, necessitating a thorough understanding of its long-term ecological effects. canada.ca Its distribution is largely dictated by its low volatility and high affinity for organic matter. The vapor pressure of the compound is estimated to be extremely low, at approximately 0.00000023 mmHg, indicating that it is not expected to volatilize significantly into the atmosphere from soil or water surfaces.
The octanol-water partition coefficient (LogKow) is a key indicator of a substance's tendency to partition between organic matter (like soil and sediment) and water. A calculated LogKow of 5.2 for Tetraethylene glycol di(2-ethylhexanoate) suggests a high potential for adsorption to soil and sediment. nih.gov Chemicals with high LogKow values are generally less mobile in soil and tend to accumulate in the organic fraction of soil and sediments. nsf.gov
As an ester, a primary abiotic degradation pathway for Tetraethylene glycol di(2-ethylhexanoate) in the environment is hydrolysis. coleparmer.com This chemical reaction involves the cleavage of the ester bonds in the presence of water, which would break the molecule down into its constituent parts: tetraethylene glycol and two molecules of 2-ethylhexanoic acid. coleparmer.com The rate of this hydrolysis under typical environmental conditions has not been widely reported.
| Property | Value | Implication for Environmental Fate |
|---|---|---|
| Molecular Formula | C24H46O7 | Provides basic identity of the compound. |
| Calculated LogKow | 5.2 | High potential for adsorption to soil and sediment; potential for bioaccumulation. nih.gov |
| Vapor Pressure (estimated) | 0.00000023 mmHg | Low volatility; unlikely to be present in the atmosphere in significant amounts. nih.gov |
| Primary Abiotic Degradation Pathway | Hydrolysis | Breaks down into tetraethylene glycol and 2-ethylhexanoic acid. coleparmer.com |
Biodegradation Pathways and Kinetics in Environmental Compartments
In aquatic environments, the biodegradation of Tetraethylene glycol di(2-ethylhexanoate) would also proceed via hydrolysis. The biodegradability of the resulting products has been studied:
Tetraethylene glycol : Studies using wastewater inoculum have shown that tetraethylene glycol is biodegradable in aquatic systems. One study noted 4% degradation in 5 days under unacclimated conditions, which increased to 88% degradation in 20 days after an acclimation period. nih.gov
2-Ethylhexanoic Acid (2-EHA) : This hydrolysis product is considered to biodegrade quickly in water. canada.ca One study reported an aerobic biodegradation of 83% over 20 days in a non-acclimated activated sludge test. canada.ca Other reports indicate rapid degradation, with greater than 95-100% ultimate degradation over 3 to 5 days in activated sludge. canada.ca
These findings suggest that while the parent ester may be more persistent, its hydrolysis leads to the formation of substances that are readily degraded by microorganisms in aquatic systems.
Bioaccumulation Potential Assessments
Bioaccumulation is the process by which chemicals accumulate in organisms at concentrations higher than those in the surrounding environment. The potential for a substance to bioaccumulate is often initially assessed using its LogKow value.
The calculated LogKow for Tetraethylene glycol di(2-ethylhexanoate) is 5.2. nih.gov A LogKow value greater than 5 is often used as a screening criterion to identify substances that may have the potential to bioaccumulate in the fatty tissues of organisms. researchgate.net
However, the bioaccumulation potential of the hydrolysis products is low to moderate.
Tetraethylene glycol : Has an estimated Bioconcentration Factor (BCF) of 3, suggesting a low potential for bioconcentration in aquatic organisms. nih.gov
2-Ethylhexanoic Acid : An estimated BCF value of 60 suggests that its potential for bioconcentration in aquatic organisms is moderate, but not high. coleparmer.com
| Compound | LogKow | Bioconcentration Factor (BCF) | Bioaccumulation Potential |
|---|---|---|---|
| Tetraethylene glycol di(2-ethylhexanoate) | 5.2 (Calculated) nih.gov | Not available | Potential for bioaccumulation based on high LogKow. |
| Tetraethylene glycol (Hydrolysis Product) | -2.02 (Estimated) nih.gov | 3 (Estimated) nih.gov | Low. |
| 2-Ethylhexanoic acid (Hydrolysis Product) | 2.64 ilo.org | 60 (Estimated) coleparmer.com | Moderate. |
Thermo-oxidative Degradation of Related Glycol Structures
Studies on structurally similar compounds, such as polyethylene (B3416737) glycol (PEG) and smaller ethylene (B1197577) glycols, provide insight into the potential thermal and oxidative degradation pathways of the tetraethylene glycol backbone of the target compound. The thermo-oxidative degradation of PEG is understood to proceed via random chain scission of the main polymer chain. researchgate.net For tetraethylene glycol (TEG), decomposition occurs in the presence of air, while it remains stable in an inert nitrogen atmosphere. nih.gov
The thermal and oxidative breakdown of ethylene glycol-based structures results in the formation of a variety of smaller molecules. Laboratory-scale degradation experiments on triethylene glycol (TEG) at high temperatures in the presence of oxygen have identified multiple degradation products. ntnu.no These findings suggest that the thermo-oxidative degradation of the tetraethylene glycol portion of the title compound would likely produce similar substances.
Identified degradation products from related glycol structures include:
Shorter-chain glycols : Diethylene glycol (DEG) and Monoethylene glycol (MEG). ntnu.no
Organic acids : Formic acid, acetic acid, and glycolic acid. ntnu.no
Aldehydes : Formaldehyde and acetaldehyde. ntnu.no
Esters : Low molecular weight esters, including formic esters, have been identified as main products in the thermal degradation of PEG in air. researchgate.net
The formation of these products occurs through radical reactions, bond breakage, and oxidation of the ether and alcohol functional groups within the glycol structure. ntnu.no
Influence of Oxidative Environments on Degradation Rates
The oxidation of glycols and their ethers can proceed via radical reactions, leading to the formation of hydroperoxides. Research on the oxidation of triethylene and tetraethylene glycols in alkaline medium indicates that the reaction kinetics are complex, often exhibiting pseudo-first-order behavior with respect to the oxidizing agent and a fractional order with respect to the glycol. The reaction rate can also be influenced by the concentrations of other species in the environment, such as hydroxyl ions.
Table 1: Factors Influencing Oxidative Degradation of Glycol Ethers
| Factor | Influence on Degradation Rate | Observations from Related Compounds |
| Temperature | Increases degradation rate. | Studies on TEG show a direct correlation between temperature and the rate of oxidative degradation. |
| Oxygen Concentration | Higher concentrations lead to faster degradation. | Research on TEG indicates that increased oxygen availability accelerates the degradation process. |
| Hydroxyl Ion Concentration | Can enhance the degradation rate in alkaline media. | Kinetic studies of tetraethylene glycol oxidation show an increase in the rate constant with added [OH-]. |
| Tellurate Ion Concentration | Can decrease the degradation rate in specific oxidative systems. | In the oxidation by ditelluratocuprate(III), an increase in [TeO42-] was found to decrease the rate constant. |
Mechanistic Insights into Chain Scission Processes
The degradation of Tetraethylene glycol di(2-ethylhexanoate) in oxidative environments likely involves chain scission, a process where the main polymer chain is broken into smaller molecules. This process is often initiated by the formation of radical species. For polyethylene glycols, a related class of compounds, interaction with hydroxyl radicals (•OH) has been shown to induce chain scission, leading to a reduction in the average molecular weight.
The oxidative degradation of glycols such as triethylene glycol (TEG) can lead to the cleavage of ether bonds. This process can result in the formation of smaller glycol molecules and other byproducts like formic acid. The specific site of the bond breakage can influence the nature of the degradation products. For example, depending on which side of the ether group the radical propagation occurs, different smaller glycols can be formed.
In the broader context of polymer degradation, thermo-mechanical stress can also initiate chain scission, particularly in longer chains which are more prone to entanglement. While not directly an environmental fate process, it highlights the susceptibility of such molecules to chain scission under energetic conditions.
Efficacy of Antioxidant Strategies in Degradation Suppression
The use of antioxidants is a common strategy to suppress the oxidative degradation of organic compounds. While specific studies on the efficacy of antioxidants for Tetraethylene glycol di(2-ethylhexanoate) were not identified in the provided search results, general principles of antioxidant action in polymers and related materials are applicable. Antioxidants function by interrupting the degradation cycle, often by scavenging the free radicals that propagate the chain reactions of oxidation.
Various formulation strategies can be employed to enhance the stability of compounds prone to degradation. These can include encapsulation techniques such as the use of emulsions, liposomes, or solid lipid nanoparticles to physically protect the compound from the surrounding oxidative environment. The choice of antioxidant and the formulation strategy would depend on the specific application and the nature of the oxidative stress.
Electrochemical Degradation Pathways
Formation of Radical Species during Electrochemical Processes
Electrochemical processes can induce the degradation of Tetraethylene glycol di(2-ethylhexanoate). Studies on a similar compound, tetraethylene glycol dimethyl ether (TEGDME), reveal the formation of radical species during oxidation. In the absence of peroxides, carbon-centered radicals originating from the solvent decomposition have been detected. researchgate.net The presence of peroxides can lead to the formation of highly reactive oxygen-centered radicals.
In electrochemical systems, particularly those involving lithium-oxygen batteries where TEGDME has been studied as a solvent, the charging process can lead to the formation of radical species that attack the solvent molecule. researchgate.net This highlights a potential pathway for the degradation of structurally similar compounds like Tetraethylene glycol di(2-ethylhexanoate) in electrochemical environments.
Impact of Peroxides on Solvent Decomposition
Peroxides, such as hydrogen peroxide (H₂O₂) and lithium peroxide (Li₂O₂), can significantly influence the decomposition of glycol ethers in electrochemical systems. In studies involving TEGDME, the introduction of H₂O₂ and water led to the detection of superoxide (B77818) and hydroxyl radical species. researchgate.net These highly reactive radicals can accelerate the degradation of the solvent.
Organic peroxides are generally susceptible to accelerated decomposition. fsu.edu In the context of electrochemical systems, the presence of peroxides, either as reactants, intermediates, or contaminants, can initiate or propagate the decomposition of the solvent, leading to a loss of performance and the formation of undesirable byproducts. The decomposition of organic peroxides can be initiated by heat, contamination, or other factors, and can sometimes be violent. fsu.eduarkema.com
Table 2: Radical Species Formed During Electrochemical Processes of a Related Glycol Ether (TEGDME)
| Condition | Detected Radical Species | Implication for Degradation |
| Oxidation in absence of peroxides | Carbon-centered radicals | Indicates direct solvent decomposition. researchgate.net |
| Presence of H₂O₂ and H₂O | Superoxide and hydroxyl radicals | Suggests an accelerated degradation pathway via highly reactive oxygen species. researchgate.net |
| Presence of Li₂O₂ | Carbon-centered radicals | Confirms solvent decomposition in a simulated battery charging environment. researchgate.net |
Mitigation Strategies for Solvent Decomposition in Electrochemical Systems
Mitigating the decomposition of solvents like Tetraethylene glycol di(2-ethylhexanoate) in electrochemical systems is crucial for ensuring the stability and longevity of such systems. One key strategy is to control the electrochemical processes to avoid the formation of highly reactive radical species. For instance, in lithium-oxygen cells, ensuring a direct two-electron oxidation to lithium peroxide during the charging process can help to avoid the formation of radicals that lead to solvent decomposition. researchgate.net
Another approach involves the careful selection of electrode materials and operating conditions. For example, the use of boron-doped diamond anodes in advanced electro-oxidation processes has been shown to be effective in breaking down non-biodegradable compounds due to the high production of hydroxyl radicals. researchgate.net While this is a method for intentional degradation, understanding the factors that promote it can also inform strategies for its prevention.
Furthermore, controlling the purity of the electrochemical system is important. The presence of contaminants, especially those that can catalyze peroxide decomposition, should be minimized. fsu.edu The physical design of the system, such as the recirculation flow rate in an electrochemical cell, can also impact the efficiency of degradation processes and could be optimized to either enhance degradation for wastewater treatment or minimize it for solvent stability. frontiersin.org
Toxicological Research and Health Risk Assessments
Studies on Acute Toxicity Profiles
Tetraethylene glycol di(2-ethylhexanoate) (TEG-EH) has demonstrated a low acute toxicity profile in animal studies. Research indicates that the oral median lethal dose (LD50) in rats is greater than 18,056 mg/kg. Similarly, the dermal LD50 in rabbits was also found to be in excess of 18,056 mg/kg, suggesting minimal risk from acute oral or dermal exposure. The broader category of tri- and tetraethylene glycol diesters is also recognized for exhibiting low acute oral toxicity. nih.gov
| Exposure Route | Species | Toxicity Value (LD50) |
|---|---|---|
| Oral | Rat | > 18,056 mg/kg |
| Dermal | Rabbit | > 18,056 mg/kg |
Reproductive and Developmental Toxicity Research
The reproductive and developmental toxicity of TEG-EH is primarily associated with its hydrolysis product, 2-ethylhexanoic acid (2-EHA). Animal tests have indicated that 2-EHA may cause toxicity to human reproduction or development. ilo.org
Studies in Wistar rats exposed to 2-EHA in drinking water found that it caused impaired fertility and delayed postnatal development of pups. oup.com A dose-dependent decrease in fertility was observed, and time to mating increased. oup.com The average litter size was reduced at the highest dose, and while birth weights were unaffected, body weight gain was slower during lactation. oup.com
Developmental toxicity has been observed in several studies in rats, often in the absence of maternal toxicity. In one study, pregnant Wistar rats given 2-EHA in drinking water showed a dose-dependent increase in skeletal malformations in fetuses, such as clubfoot and polydactyly, at doses of 100 mg/kg/day and above. nih.govoup.com The skeleton appears to be the primary target for the developmental effects of 2-EHA in rats. nih.gov The lowest-observed-adverse-effect-level (LOAEL) for developmental toxicity in these studies was determined to be 100 mg/kg/day. oup.com
In another study using Fischer 344 rats, developmental toxicity, specifically a reduction in skeletal ossification, occurred at a dose of 250 mg/kg/day. nih.gov In rabbits, maternal toxicity, including mortality and abortion, was observed at doses of 125 and 250 mg/kg/day, but no adverse effects on fetal viability, growth, or morphology were seen at any dose level. nih.gov
| Species | Key Findings | Effect Level (mg/kg/day) | Reference |
|---|---|---|---|
| Wistar Rat | Skeletal malformations (clubfoot, polydactyly) | LOAEL: 100 | nih.govoup.com |
| Fischer 344 Rat | Reduced skeletal ossification | 250 | nih.gov |
| New Zealand White Rabbit | Maternal toxicity (mortality, abortion); No developmental effects | 125 - 250 (Maternal) | nih.gov |
Developmental Toxicity in Animal Models
Research into the developmental toxicity of Tetraethylene glycol di(2-ethylhexanoate) has primarily focused on its hydrolysis product, 2-ethylhexanoic acid (2-EHA). Studies have indicated that 2-EHA is associated with reproductive and developmental toxicity in animal models. A key finding from these studies is the establishment of a Lowest Observed Adverse Effect Level (LOAEL) for developmental toxicity at 100 mg/kg body weight per day. This suggests potential risks during pregnancy associated with exposure to this metabolite.
Conversely, preliminary assessments of the parent compound, Tetraethylene glycol di(2-ethylhexanoate), suggest a low risk for reproductive and developmental toxicity. This apparent contradiction highlights the importance of metabolic breakdown in the toxicological profile of the substance. Further research is needed to fully elucidate the developmental toxicity of the parent compound and the conditions under which it may hydrolyze to 2-EHA in biological systems.
Table 1: Developmental Toxicity Data for 2-Ethylhexanoic Acid (a hydrolysis product of Tetraethylene glycol di(2-ethylhexanoate))
| Endpoint | Value | Species | Source |
| Lowest Observed Adverse Effect Level (LOAEL) | 100 mg/kg body weight/day | Animal Models |
Dermal Irritation Studies
Tetraethylene glycol di(2-ethylhexanoate) is classified as a mild skin irritant. This finding is supported by studies on analogous compounds. For instance, Tetraethylene Glycol-Di-N-Heptanoate has been shown to produce mild to moderate irritation on rabbit skin. nih.gov Similarly, a safety data sheet for Triethylene glycol bis(2-ethylhexanoate) indicates that it may cause skin irritation. coleparmer.com While these studies on related compounds provide context, direct and detailed dermal irritation data on Tetraethylene glycol di(2-ethylhexanoate) remains limited.
Table 2: Dermal Irritation Potential of Tetraethylene Glycol Di(2-ethylhexanoate) and Analogs
| Compound | Finding | Species | Source |
| Tetraethylene glycol di(2-ethylhexanoate) | Mild skin irritant | Not Specified | |
| Tetraethylene Glycol-Di-N-Heptanoate | Mild to moderate irritation | Rabbit | nih.gov |
| Triethylene glycol bis(2-ethylhexanoate) | May cause skin irritation | Not Specified | coleparmer.com |
Comprehensive Evaluations of Long-Term Exposure Effects
Comprehensive studies on the chronic exposure and long-term effects of Tetraethylene glycol di(2-ethylhexanoate) are currently limited. However, research on a structurally similar compound, Tetraethylene Glycol-Di-N-Heptanoate, provides some insight into potential sub-chronic effects. A study in rats involving repeated exposures via the oral route (28 consecutive daily doses) and inhalation (6 hours/day, 5 days/week for 4 weeks) did not produce any significant adverse responses. nih.gov This suggests a low order of toxicity for this analog in sub-chronic scenarios. nih.gov Nevertheless, the absence of long-term data for Tetraethylene glycol di(2-ethylhexanoate) represents a significant data gap in its toxicological profile.
Biological System Toxicity Studies (e.g., Cell Lines, Aquatic Organisms)
The environmental fate and ecotoxicity of Tetraethylene glycol di(2-ethylhexanoate) have been a subject of investigation. Studies have indicated that while it is not highly toxic to aquatic organisms, concerns remain regarding its persistence in the environment. Further research is considered necessary to fully comprehend its long-term ecological impact.
Immunotoxicological Considerations (e.g., Contact Sensitization from Analogs)
In contrast, a study on another analog, Tetraethylene Glycol-Di-N-Heptanoate, found that it was not a sensitizer (B1316253) in guinea pigs. nih.gov These differing findings for structurally similar compounds underscore the difficulty in predicting the sensitization potential of Tetraethylene glycol di(2-ethylhexanoate) without direct testing.
Table 3: Contact Sensitization Potential of Analogs of Tetraethylene Glycol Di(2-ethylhexanoate)
| Compound | Finding | Species | Source |
| Triethylene glycol bis(2-ethylhexanoate) | Identified as a new contact allergen | Human (case study) | nih.gov |
| Tetraethylene Glycol-Di-N-Heptanoate | Not a sensitizer | Guinea Pig | nih.gov |
Advanced Analytical Methodologies for Characterization and Monitoring
Spectroscopic Techniques
Spectroscopic methods are indispensable for the fundamental characterization of Tetraethylene glycol di(2-ethylhexanoate), providing detailed insights into its molecular structure and the specific functional groups it contains.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Tetraethylene glycol di(2-ethylhexanoate) exhibits characteristic absorption bands that confirm its ester and ether functionalities. The most prominent feature is the strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration. Additionally, the spectrum shows characteristic bands for C-O stretching from both the ester and ether linkages, as well as C-H stretching and bending vibrations from the alkyl chains.
Table 1: Characteristic IR Absorption Bands for Tetraethylene glycol di(2-ethylhexanoate)
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (alkane) | Stretching | 2850 - 3000 |
| C=O (ester) | Stretching | 1730 - 1750 |
| C-O (ester) | Stretching | 1150 - 1250 |
Note: The exact positions of the peaks can be influenced by the molecular environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of Tetraethylene glycol di(2-ethylhexanoate). Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation and compositional analysis. nih.gov
In the ¹H-NMR spectrum, distinct signals correspond to the protons in the 2-ethylhexanoate (B8288628) and the tetraethylene glycol moieties. The integration of these signals provides quantitative information about the ratio of these structural units.
The ¹³C-NMR spectrum complements the ¹H-NMR data by showing distinct signals for each unique carbon atom. The chemical shift of the carbonyl carbon is particularly characteristic of the ester functional group.
Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for Tetraethylene glycol di(2-ethylhexanoate)
| ¹H-NMR | ¹³C-NMR | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ (ethyl & butyl) | 0.8 - 1.0 | -C =O (ester) | ~176 |
| -CH₂- (alkyl chains) | 1.2 - 1.7 | -O-C H₂-CH₂-O- (glycol) | 68 - 71 |
| -CH- (chiral center) | ~2.3 | -C H₂-O-C=O (ester) | ~64 |
| -O-CH₂-CH₂-O- (glycol) | 3.6 - 3.7 | -C H- (chiral center) | ~46 |
| -CH₂-O-C=O (ester) | ~4.2 | -C H₂- (alkyl chains) | 22 - 39 |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary slightly.
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating Tetraethylene glycol di(2-ethylhexanoate) from complex matrices, determining its purity, and identifying trace-level impurities or degradation products.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for assessing the purity of volatile and semi-volatile compounds like Tetraethylene glycol di(2-ethylhexanoate). In this technique, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The FID provides a response that is proportional to the mass of carbon atoms eluting from the column, making it an excellent detector for quantitative analysis and purity profiling. oup.comresearchgate.netshimadzu.com The method can be used to quantify the main component and detect any volatile impurities that may be present from the manufacturing process or storage. shimadzu.com
For unambiguous identification of impurities and degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. gcms.cz While GC separates the components of the mixture, the mass spectrometer fragments the eluting molecules and analyzes the resulting mass-to-charge ratios. gcms.cz This process generates a unique mass spectrum for each compound, which acts as a "chemical fingerprint." By comparing these spectra to established libraries, even trace-level components can be identified with high confidence. gcms.czresearchgate.net This is particularly useful for identifying products that may form through hydrolysis or oxidation of the ester and ether linkages in the Tetraethylene glycol di(2-ethylhexanoate) molecule. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally labile compounds. oup.com For Tetraethylene glycol di(2-ethylhexanoate), reversed-phase HPLC (RP-HPLC) is a common method for separation and analysis. sielc.comsielc.com In a typical RP-HPLC setup, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com This method allows for the effective separation of the target compound from non-volatile impurities or starting materials. researchgate.net HPLC is also scalable and can be used for preparative separation to isolate impurities for further structural characterization. sielc.comsielc.com
Mass Spectrometry (MS) Applications
Mass spectrometry serves as a cornerstone for the detailed molecular-level characterization of "Tetraethylene glycol di(2-ethylhexanoate)". Its high sensitivity and specificity enable precise determination of molecular weight, structural elucidation, and compositional analysis, which are critical for quality control and mechanistic studies.
MALDI-TOF MS for Polymer Molecular Weight Distribution and Mechanistic Insights
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of synthetic polymers and oligomers like "Tetraethylene glycol di(2-ethylhexanoate)". nih.govfrontiersin.org It provides detailed information on the molecular weight distribution and the chemical structure of end groups. As a soft ionization method, MALDI-TOF MS allows for the analysis of large molecules with minimal fragmentation, providing a clear picture of the different oligomers present in a sample.
The technique can resolve individual n-mers of a polymer, allowing for the elucidation of mass distribution, the mass of the repeating unit, and the identity of end groups. This capability is invaluable for confirming the structure of "Tetraethylene glycol di(2-ethylhexanoate)" and for identifying potential side-products or degradation products in a sample. The analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn), which describes the breadth of the molecular weight distribution. For a well-defined compound like "Tetraethylene glycol di(2-ethylhexanoate)," a narrow distribution with a dispersity close to 1.0 would be expected.
In mechanistic studies, such as investigating the degradation of oligoesters, MALDI-TOF MS can identify the resulting products, offering insights into the degradation pathways. psecommunity.orgresearchgate.net For example, analysis of an aged sample could reveal smaller oligomers or molecules resulting from chain scission.
Below is a representative data table illustrating the type of information obtained from a MALDI-TOF MS analysis of a sample containing "Tetraethylene glycol di(2-ethylhexanoate)".
Table 1: Representative MALDI-TOF MS Data for "Tetraethylene glycol di(2-ethylhexanoate)" This table is illustrative and shows the expected primary ion and potential related species.
| Observed m/z | Ion Assignment | Theoretical Mass (Da) | Description |
|---|---|---|---|
| 473.33 | [M+Na]⁺ | 473.33 | Sodium adduct of Tetraethylene glycol di(2-ethylhexanoate) |
| 489.30 | [M+K]⁺ | 489.30 | Potassium adduct of Tetraethylene glycol di(2-ethylhexanoate) |
| 329.23 | [M-C₈H₁₅O+Na]⁺ | 329.23 | Fragment ion corresponding to the loss of one 2-ethylhexanoyl group |
LC-MS for Comprehensive Structural and Compositional Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the separation, identification, and quantification of "Tetraethylene glycol di(2-ethylhexanoate)" in various matrices. nih.govresearchgate.net The liquid chromatography component separates the compound from other components in a mixture, while the mass spectrometer provides detection and structural information. nih.gov This combination is particularly useful for analyzing complex samples where "Tetraethylene glycol di(2-ethylhexanoate)" might be present as a plasticizer or additive. researchgate.netbenthamdirect.com
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the separation of this compound. sielc.com When coupled with MS, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), it allows for sensitive and selective detection. researchgate.netirbnet.de The mass spectrometer can be operated in different modes, such as full scan to detect all ions within a mass range, or selected ion monitoring (SIM) / multiple reaction monitoring (MRM) for highly specific quantification of the target compound. researchgate.net This makes LC-MS suitable for migration studies from packaging materials into foodstuffs and for quality control in industrial formulations. researchgate.netnih.gov The technique can confirm the identity of "Tetraethylene glycol di(2-ethylhexanoate)" and quantify its concentration, even at trace levels. nih.gov
The table below summarizes typical parameters for an LC-MS method used for the analysis of "Tetraethylene glycol di(2-ethylhexanoate)". sielc.comlcms.cz
Table 2: Typical LC-MS Method Parameters for "Tetraethylene glycol di(2-ethylhexanoate)" Analysis
| Parameter | Typical Value/Condition |
|---|---|
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid for MS compatibility) sielc.com |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) researchgate.net |
| Polarity | Positive Ion Mode |
| MS Detection Mode | Full Scan (for identification), SIM or MRM (for quantification) researchgate.net |
| Monitored Ions (example) | [M+H]⁺, [M+Na]⁺ |
Specialized Analytical Approaches
Beyond mass spectrometry, specialized techniques are employed to investigate specific chemical behaviors and physical properties of "Tetraethylene glycol di(2-ethylhexanoate)" that are critical to its performance in various applications.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the direct detection of paramagnetic species, particularly free radicals. syntechinnovation.comlibretexts.org Although "Tetraethylene glycol di(2-ethylhexanoate)" is not itself a radical, it can generate radical species during degradation processes initiated by heat, light, or oxidative stress. syntechinnovation.com These radical intermediates are often short-lived and highly reactive, playing a crucial role in the degradation mechanism of the material in which the compound is used. researchgate.netrsc.org
ESR spectroscopy can detect and identify these transient radical species. sciprofiles.comnih.gov By using a technique called spin trapping, short-lived radicals can be converted into more stable radicals that are easier to detect and characterize. syntechinnovation.comnih.gov Analysis of the ESR spectrum provides information about the structure and environment of the radical. libretexts.orgcmu.edu This information is vital for understanding the mechanisms of polymer degradation, oxidation of industrial fluids, and the effectiveness of stabilizers. researchgate.netrsc.org For instance, ESR could be used to study the oxidative degradation of "Tetraethylene glycol di(2-ethylhexanoate)" by identifying the specific carbon-centered or oxygen-centered radicals formed during the process.
Table 3: Potential Radical Species in Ester Degradation Detectable by ESR
| Radical Type | General Structure | Potential Origin |
|---|---|---|
| Alkoxyl Radical | R-O• | Decomposition of hydroperoxides |
| Peroxyl Radical | R-OO• | Reaction of alkyl radicals with oxygen |
| Alkyl Radical | R• | Hydrogen abstraction from the alkyl chain |
| Acyl Radical | R-C(=O)• | Cleavage of the ester bond |
Techniques for Critical Property Determination in Applied Systems
The performance of "Tetraethylene glycol di(2-ethylhexanoate)" as a plasticizer or functional fluid is dictated by its physical and chemical properties. A variety of analytical techniques are used to determine these critical parameters. researchgate.netnih.gov
Viscosity is a fundamental property for any fluid application. corrosionpedia.com It describes a fluid's resistance to flow and is highly dependent on temperature. eag.commeasurlabs.com Techniques such as capillary viscometry, rotational viscometry, and falling sphere viscometry are used to measure both dynamic and kinematic viscosity under controlled conditions. corrosionpedia.comindustrialphysics.comresearchgate.net This data is crucial for predicting the processing behavior of PVC plastisols or the performance of the fluid as a lubricant.
Other important properties include thermal stability, which can be assessed by thermogravimetric analysis (TGA), and its composition and purity, often determined by chromatographic methods like Gas Chromatography (GC) or spectroscopic methods like Fourier-Transform Infrared (FT-IR) spectroscopy. researchgate.net FT-IR, particularly when using a Near-Infrared (NIR) probe, can be a rapid and non-destructive method for quantifying the plasticizer content in a polymer matrix. thermofisher.com
Table 4: Analytical Techniques for Critical Property Determination
| Technique | Property Measured | Relevance to Application |
|---|---|---|
| Rotational/Capillary Viscometry measurlabs.com | Dynamic and Kinematic Viscosity | Determines flow behavior, processability of PVC, and lubrication efficiency. |
| Thermogravimetric Analysis (TGA) researchgate.net | Thermal Stability / Decomposition Temperature | Indicates the temperature range for safe processing and application. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy researchgate.netthermofisher.com | Chemical Structure and Functional Groups | Used for identification, purity assessment, and quantification in polymer blends. |
| Gas Chromatography (GC) researchgate.net | Purity and Composition | Quantifies the main component and identifies volatile impurities. |
Regulatory Science and Safety Research Frameworks
Compliance Research for Specific Industrial Applications (e.g., Food-Contact Materials)
Tetraethylene glycol di(2-ethylhexanoate) is recognized as a substance that may be used in materials that come into contact with food. In the United States, the Food and Drug Administration (FDA) regulates such substances as "indirect food additives." thegoodscentscompany.comfda.gov The primary regulation governing adhesives that could be used in food packaging is found in Title 21 of the Code of Federal Regulations (CFR), Section 175.105. fda.govkhlaw.com This regulation specifies that the adhesive must be separated from the food by a functional barrier, or the quantity of the substance that migrates to the food must be below certain thresholds. khlaw.com
The FDA authorizes Food Contact Substances (FCSs) based on their identity, intended use, and conditions of use. fda.gov Tetraethylene glycol di(2-ethylhexanoate) is categorized for use in paper and paperboard components that contact food. thegoodscentscompany.com The regulations for these applications are detailed across several parts of 21 CFR, including parts 175 (Adhesives and components of coatings), 176 (Paper and paperboard components), and 177 (Polymers). fda.govsgs.com
Compliance research for this compound in food-contact applications involves ensuring that its use adheres to the specifications and limitations outlined in these regulations. nasa.gov Good Manufacturing Practices (GMP), as stipulated in 21 C.F.R. Section 174.5, are also critical. khlaw.com This requires that the substance be of suitable purity, meaning it must not impart any harmful substances or off-tastes and odors to the food. khlaw.com For a substance to be used without a specific food additive regulation, it may also qualify for a Threshold of Regulation (TOR) exemption if the calculated dietary concentration from its intended use does not exceed 0.5 parts per billion. khlaw.com
| Regulation / Provision | Description | Relevance to Tetraethylene glycol di(2-ethylhexanoate) |
|---|---|---|
| 21 CFR 174-179 | Regulations for indirect food additives, including polymers, paper components, and adhesives. sgs.com | Provides the legal framework for its use in food-contact materials. fda.gov |
| 21 CFR 175.105 | Specifies conditions for the use of adhesives in food packaging. khlaw.com | Applicable if used as an adhesive component, requiring a functional barrier or limited migration. khlaw.com |
| 21 CFR 176 | Covers substances used as components of paper and paperboard in contact with food. sgs.com | Directly relevant to its listed application. thegoodscentscompany.com |
| Threshold of Regulation (TOR) | Exemption for substances with dietary exposure below 0.5 ppb. khlaw.com | A potential compliance pathway depending on migration levels from the final food-contact article. khlaw.com |
| Good Manufacturing Practices (21 CFR 174.5) | Requires that food contact materials be of suitable purity for their intended use. khlaw.com | Mandates that the substance must not adulterate the food it contacts. khlaw.com |
Harmonized System (GHS) Classification Research and Hazard Assessment
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available Safety Data Sheets (SDS), Tetraethylene glycol di(2-ethylhexanoate) is often not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200). chemservice.com Multiple sources indicate that the substance does not meet the criteria for classification regarding physical, health, or environmental hazards. chemservice.com
However, a comprehensive hazard assessment involves reviewing all available toxicological data. Some research indicates it may be a mild skin irritant. While it is not expected to cause skin sensitization or be a respiratory sensitizer (B1316253), direct contact may cause temporary eye irritation. chemservice.com The chemical, physical, and toxicological properties have not been thoroughly investigated in all aspects.
Hazard assessments for regulatory purposes, such as under REACH, require the evaluation of information and the calculation of derived no-effect levels (DNELs) for substances manufactured or imported in quantities over 10 tonnes per year. hsa.ie
| Hazard Class | Classification | Notes |
|---|---|---|
| Physical Hazards | Not Classified chemservice.com | The substance is a stable liquid under normal conditions. chemservice.com |
| Health Hazards | Not Classified chemservice.com | Considered to have low ingestion and skin contact hazard; may cause temporary eye irritation upon direct contact. chemservice.com |
| Environmental Hazards | Not Classified chemservice.com | While not classified as environmentally hazardous, large or frequent spills could potentially harm the environment. chemservice.com |
| Carcinogenicity | Not considered a carcinogen by IARC, ACGIH, NTP, or OSHA. chemservice.com | No components at levels ≥ 0.1% are identified as carcinogens by major regulatory bodies. |
| Mutagenicity | No data available to indicate mutagenic or genotoxic properties. chemservice.com | Studies on hydrolysis products have not shown mutagenic effects in certain tests. |
International Chemical Inventory Listings and Registration Requirements
Tetraethylene glycol di(2-ethylhexanoate) is listed on numerous international chemical inventories, which is a prerequisite for its manufacture, importation, and use in many countries. Registration under regulations like Europe's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) is required for substances manufactured or imported into the European Economic Area at or above one tonne per year. europa.eu
The substance's presence on these lists indicates that it has been in commerce in these regions. For example, its inclusion on the Canadian Domestic Substances List (DSL) signifies it was in commerce in Canada between 1984 and 1986. canada.ca Substances not on the DSL may be subject to notification and assessment before they can be imported or manufactured. canada.ca
| Inventory | Region/Country | Identifier/Status |
|---|---|---|
| TSCA (Toxic Substances Control Act) | United States | Listed (CAS RN: 18268-70-7) thegoodscentscompany.comnih.gov |
| DSL (Domestic Substances List) | Canada | Listed (CAS RN: 18268-70-7) thegoodscentscompany.com |
| EINECS (European Inventory of Existing Commercial Chemical Substances) | European Union | Listed (EC No.: 242-149-6) thegoodscentscompany.comflavscents.com |
| REACH | European Union | Pre-registered thegoodscentscompany.com |
| Nikkaji (Japan Chemical Substance Dictionary) | Japan | J55.725K nih.gov |
Risk Assessment Methodologies for Environmental and Occupational Exposure
Risk assessment for chemicals like Tetraethylene glycol di(2-ethylhexanoate) is a multi-step process that evaluates potential adverse effects on human health and the environment. epa.gov This process generally involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.gov
Occupational Exposure: For workplace safety, risk assessment involves evaluating potential exposure through inhalation, dermal contact, and ingestion. coleparmer.com Currently, specific occupational exposure limits (OELs) have not been established for Tetraethylene glycol di(2-ethylhexanoate). chemservice.com2017erp.com In the absence of OELs, good general ventilation (typically 10 air changes per hour) and appropriate personal protective equipment (PPE), such as safety glasses and chemical-resistant gloves, are recommended to maintain airborne levels to an acceptable level and prevent skin contact. chemservice.comcoleparmer.com
Environmental Exposure: Environmental risk assessments consider the substance's fate, persistence, and potential toxicity in ecosystems. smolecule.com While Tetraethylene glycol di(2-ethylhexanoate) is not classified as environmentally hazardous, its potential for persistence raises concerns about long-term ecological effects. chemservice.com The assessment methodology would include evaluating its degradation in soil and water and its potential for bioaccumulation.
Future Research Directions and Interdisciplinary Investigations
Exploration of Novel Synthetic Pathways and Catalytic Systems
The primary synthesis route for glycol esters like Tetraethylene glycol di(2-ethylhexanoate) involves the esterification of tetraethylene glycol with 2-ethylhexanoic acid or the transesterification of an ester like methyl-2-ethylhexanoate. ontosight.aiwipo.intgoogle.com Future research is focused on developing more efficient, selective, and environmentally benign synthetic methodologies.
One promising avenue is the exploration of novel catalytic systems. While traditional acid catalysts such as p-toluenesulfonic acid (PTSA) and organometallics like tetraisopropyl orthotitanate are effective, they can lead to colored byproducts and require complex purification steps. google.comchemicalbook.com Research into alternative catalysts, including various carbonate salts (e.g., K₂CO₃, Cs₂CO₃), has shown high yields and selectivities under milder conditions, offering simpler separation procedures. google.com
Enzyme catalysis presents a "green" alternative. The use of lipases, such as Candida antarctica Lipase B (CALB), has been investigated for the transesterification of related glycols under solvent-less conditions, demonstrating the potential for highly specific and environmentally friendly synthesis. researchgate.net Another innovative approach is microwave-assisted esterification, which can dramatically increase reaction rates and energy efficiency through direct and uniform heating of the polar molecules in the reaction mixture. smolecule.com
Future investigations should focus on optimizing these novel pathways to achieve higher yields, reduce reaction times, and minimize waste. A comparative analysis of different catalytic systems could guide the development of more sustainable industrial production processes.
Table 1: Comparison of Catalytic Systems for Glycol Ester Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Brönsted Acid | p-Toluenesulfonic acid (PTSA) | High yield | Can produce colored byproducts, requiring further purification. google.com |
| Organometallic | Titanium(IV) isopropoxide | Effective for esterification | Requires removal from the final product. chemicalbook.com |
| Carbonate Salts | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | High yields and selectivities, mild conditions, easy separation. google.com | May require specific reaction conditions for optimal performance. |
Development of Advanced Polymer Composites and Smart Materials
Tetraethylene glycol di(2-ethylhexanoate) is primarily used as a plasticizer, particularly in polyvinyl chloride (PVC) and polyvinyl butyral (PVB), to enhance flexibility, processability, and durability. ontosight.aismolecule.com Future research is geared towards leveraging its properties to create advanced polymer composites and smart materials.
Incorporating this plasticizer into PVC formulations has been shown to improve not only flexibility but also flame retardancy and thermal stability compared to traditional plasticizers. Further studies could explore its effects in combination with other additives, such as nanofillers, to create multifunctional composites with tailored mechanical, thermal, and electrical properties. For instance, research on glycol-modified poly(ethylene terephthalate) (PET-G) has shown that the addition of fillers can significantly alter the material's flowability and mechanical characteristics for applications like 3D printing. mdpi.com
The concept of "smart materials"—materials that respond to external stimuli—is a growing field. idu.ac.id The flexibility and stability imparted by Tetraethylene glycol di(2-ethylhexanoate) could be foundational in developing smart polymers. For example, it could be used in dielectric elastomers for actuators or sensors, where its plasticizing effect could enhance electromechanical response. Research into geopolymer composites containing a similar plasticizer, triethylene glycol bis(2-ethylhexanoate), from automotive glass waste suggests potential applications in creating novel, durable construction materials that can encapsulate organic compounds. mdpi.comresearchgate.net
Table 2: Effect of Tetraethylene Glycol Di(2-ethylhexanoate) on PVC Properties
| Property | PVC without Plasticizer | PVC with Tetraethylene Glycol Di(2-ethylhexanoate) |
|---|---|---|
| Flexibility | Moderate | High |
| Flame Retardancy | Low | Improved |
Expansion of Applications in Emerging Technologies
While established in the polymer industry, the unique properties of Tetraethylene glycol di(2-ethylhexanoate), such as low volatility and high compatibility, position it for use in a range of emerging technologies. smolecule.com Its application in PVB interlayers for automotive and architectural glazing is a key area. smolecule.com Future research could focus on enhancing the performance of these interlayers, for example, by developing "smart glass" that can alter its transparency or thermal properties.
The biomedical field offers another promising frontier. Ethylene (B1197577) glycol-based nanogels have been explored for various biomedical applications, and the biocompatibility profile of related compounds suggests that Tetraethylene glycol di(2-ethylhexanoate) could be investigated for use in medical device coatings or as a component in drug delivery systems.
Furthermore, its approval for specific indirect food contact applications, such as in paper and paperboard components and as a finish for nylon twine used in meat packaging, opens avenues for research into advanced food packaging materials. smolecule.comecfr.govthegoodscentscompany.com Investigations could explore its use in creating active or intelligent packaging that can improve food preservation and safety.
In-depth Mechanistic Studies of Environmental Transformation
The environmental fate of Tetraethylene glycol di(2-ethylhexanoate) is an area requiring significant further research. While it is not considered highly toxic to aquatic organisms, its stability and persistence raise concerns about potential long-term ecological impacts and bioaccumulation. Future studies must focus on elucidating the mechanisms of its environmental transformation.
Key research questions include identifying the primary degradation pathways, whether biotic (microbial degradation) or abiotic (hydrolysis, photolysis). The hydrolysis of the ester bonds would release Tetraethylene glycol and 2-ethylhexanoic acid (2-EHA). Given that 2-EHA has been associated with toxicity, understanding the rate and extent of this hydrolysis under various environmental conditions is critical.
Studies on related compounds in geopolymer matrices have suggested that degradation can occur in highly alkaline environments. mdpi.com This indicates that the compound's stability is pH-dependent, a factor that warrants more detailed investigation. In-depth mechanistic studies using techniques like isotope labeling could trace the compound's path through different environmental compartments (soil, water, air) and identify its ultimate fate and transformation products.
Long-term Epidemiological and Chronic Toxicity Studies
Current toxicological data indicates that Tetraethylene glycol di(2-ethylhexanoate) has low acute toxicity. However, there is a notable lack of comprehensive studies on its long-term effects following chronic exposure. The primary toxicological concern stems from its hydrolysis product, 2-ethylhexanoic acid (2-EHA), which has been linked to reproductive and developmental toxicity in animal models.
Therefore, long-term epidemiological studies are essential to assess the potential health risks to human populations with occupational or environmental exposure. Such studies should monitor for a range of health outcomes, particularly reproductive and developmental effects. Chronic toxicity studies in animal models are also needed to establish a clearer dose-response relationship and identify any potential for carcinogenicity or other long-term health issues, although current data suggests its hydrolysis products are not genotoxic or carcinogenic. Given that glycol ethers as a class can have varied toxicological profiles, specific long-term data for this compound is crucial for a comprehensive risk assessment. ecetoc.org
Enhancement of Analytical Methods for Trace Contaminants and Metabolites
Accurate detection and quantification of Tetraethylene glycol di(2-ethylhexanoate), its environmental contaminants, and its biological metabolites are fundamental to both environmental monitoring and toxicological research. Current analytical methods are robust, but future research should aim to enhance their sensitivity, specificity, and accessibility.
High-performance liquid chromatography (HPLC) is a common method for analyzing the compound itself. sielc.com For its metabolites and related glycols, gas chromatography (GC) coupled with either a flame ionization detector (FID) or mass spectrometry (MS) is the preferred technique, often requiring a derivatization step. nih.govresearchgate.net The U.S. Environmental Protection Agency (EPA) has also verified analytical methods for detecting related glycols in water samples, which could be adapted for this compound. epa.gov
Future development should focus on methods that can detect the compound and its metabolites, such as 2-ethylhexanoic acid, at trace concentrations in complex matrices like soil, water, and biological tissues. nih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) could offer higher sensitivity and specificity, eliminating the need for derivatization and allowing for the simultaneous analysis of the parent compound and its various metabolites. nih.gov
Table 3: Analytical Methods for Tetraethylene Glycol Di(2-ethylhexanoate) and Related Compounds
| Technique | Analyte | Matrix | Key Features |
|---|---|---|---|
| Reverse Phase HPLC | Tetraethylene glycol di(2-ethylhexanoate) | Various | Scalable method suitable for preparative separation and pharmacokinetics. sielc.com |
| Gas Chromatography (GC-FID/MS) | Ethylene Glycol and Metabolites | Biological Samples (blood, urine), Air | Preferred method for accuracy; requires sample preparation like esterification. nih.govresearchgate.net |
| Ion Chromatography-MS | Diethylene Glycol and Metabolites | Biological Samples (urine, serum) | Used for analysis of polar metabolites. nih.gov |
Sustainable Production and Lifecycle Assessment Approaches
Developing sustainable production methods and conducting comprehensive lifecycle assessments (LCA) are critical for minimizing the environmental footprint of Tetraethylene glycol di(2-ethylhexanoate). Future research in sustainable production should build upon emerging "green" chemistry principles. This includes optimizing solvent-less reaction conditions, utilizing reusable and non-toxic catalysts like enzymes, and employing energy-efficient technologies such as microwave-assisted synthesis. researchgate.netsmolecule.com Another avenue is the exploration of bio-based feedstocks for producing the precursor molecules, tetraethylene glycol and 2-ethylhexanoic acid, moving away from fossil fuel dependency. mdpi.comnih.gov
A prospective Lifecycle Assessment (LCA) is needed to evaluate the environmental impact of this compound from cradle to grave. secure-platform.com This assessment would quantify energy consumption, greenhouse gas emissions, water usage, and waste generation associated with its entire lifecycle, including raw material extraction, chemical synthesis, use in products, and end-of-life (e.g., recycling or disposal). Tools and frameworks for early-stage LCA, such as ESTIMATe, can be applied during process development to guide decision-making toward more environmentally friendly alternatives before a process is fully commercialized. rsc.org This proactive approach is essential for aligning the production and use of this chemical with long-term sustainability goals. secure-platform.com
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tetraethylene glycol di(2-ethylhexanoate) to minimize ethylene/diethylene glycol impurities?
- Methodology : Use tin 2-ethylhexanoate as a catalyst for esterification, as it enhances reaction efficiency and reduces side-product formation. Monitor residual ethylene/diethylene glycols via gas chromatography (GC) with flame ionization detection (FID) to ensure compliance with purity thresholds (≤22 ppm) .
- Experimental Design : Conduct fractional factorial experiments to assess the impact of temperature, catalyst concentration, and reaction time on impurity levels. Validate with GC-MS for trace analysis .
Q. What analytical techniques are recommended for characterizing the physicochemical properties of tetraethylene glycol di(2-ethylhexanoate)?
- Methodology :
- IR Spectroscopy : Identify ester carbonyl (C=O) stretches at ~1730 cm⁻¹ and ether (C-O-C) bands at ~1100 cm⁻¹ .
- NMR : Use ¹H-NMR to confirm the degree of ethoxylation (integration of –CH₂CH₂O– protons) and esterification (integration of –COO– adjacent protons) .
- Critical Property Analysis : Measure density, viscosity, and surface tension using pulse-heating techniques to resolve discrepancies in reported critical temperatures between homologues (e.g., tri- vs. tetraethylene glycol derivatives) .
Q. How do regulatory guidelines (e.g., FDA 21 CFR §178.3940) impact experimental protocols for food-contact applications?
- Methodology : Adhere to the 0.7% weight limit in nylon-based twine formulations. Validate leaching potential via accelerated aging tests (e.g., 10-day exposure to simulated gastric fluid) followed by LC-MS quantification of migrated compounds .
Advanced Research Questions
Q. How can contradictory data on the critical properties of tetraethylene glycol derivatives be resolved?
- Data Contradiction Analysis : Compare computational simulations (e.g., molecular dynamics) with experimental datasets (Table 2 in ). Discrepancies arise from assumptions in simulation models (e.g., force field accuracy). Validate using high-pressure differential scanning calorimetry (HP-DSC) for direct measurement of critical points .
- Experimental Design : Replicate pulse-heating experiments under inert atmospheres to prevent oxidative degradation, which may skew results .
Q. What strategies enhance the biocompatibility of tetraethylene glycol di(2-ethylhexanoate) in drug delivery systems?
- Methodology :
- Conjugation : Attach the compound to lactone moieties (e.g., capecitabine derivatives) via ester linkages to preserve drug activity while improving hydrophilicity .
- Biodegradability Testing : Use in vitro hydrolysis assays (pH 7.4 PBS at 37°C) to track ester bond cleavage via UV-Vis or HPLC .
Q. How does tetraethylene glycol di(2-ethylhexanoate) influence the phase behavior of polymer blends?
- Methodology :
- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δ) to predict compatibility with vinyl chloride polymers or nitrocellulose .
- Low-Temperature Flexibility Testing : Prepare blends with 15–20% plasticizer and assess glass transition temperature (Tg) via dynamic mechanical analysis (DMA) .
Q. What are the mechanistic implications of tetraethylene glycol di(2-ethylhexanoate) in reducing immune recognition of conjugated therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
